Methacrylic acid

Polymer Chemistry Radical Polymerization Process Control

Methacrylic acid (MAA) is a vinyl carboxylic acid monomer characterized by an α-methyl substituent that distinguishes it from its primary analog, acrylic acid. This structural feature confers a unique set of properties—including moderated polymerization kinetics, elevated homopolymer glass transition temperature (Tg of 228°C), and distinct acid dissociation behavior (pKa 4.66)—that make it an essential building block for functional polymers and ionomeric resins.

Molecular Formula C4H6O2
CH2=C(CH3)COOH
C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 79-41-4
Cat. No. B1676352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacrylic acid
CAS79-41-4
Synonyms2-methylacrylic acid
methacrylic acid
methacrylic acid, calcium salt
methacrylic acid, sodium salt
sodium methacrylate
Molecular FormulaC4H6O2
CH2=C(CH3)COOH
C4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O
InChIInChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)
InChIKeyCERQOIWHTDAKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 63° F (NTP, 1992)
1.03 M
Soluble in chloroform;  miscible with ethanol, ether
In water solubility, 89 g/L at 20 °C
Solubility in water: moderate
(77°F): 9%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methacrylic Acid (CAS 79-41-4): Procurement Guide for Differentiated Polymer Synthesis


Methacrylic acid (MAA) is a vinyl carboxylic acid monomer characterized by an α-methyl substituent that distinguishes it from its primary analog, acrylic acid. This structural feature confers a unique set of properties—including moderated polymerization kinetics, elevated homopolymer glass transition temperature (Tg of 228°C), and distinct acid dissociation behavior (pKa 4.66)—that make it an essential building block for functional polymers and ionomeric resins [1]. Unlike its methyl ester derivative (MMA) which serves primarily as a structural monomer, MAA introduces pendant carboxyl functionality that enables pH-responsive behavior, ion-crosslinking capacity, and regulatory-compliant food-contact applications under 21 CFR 177.1330 [2][3].

Why Methacrylic Acid (CAS 79-41-4) Cannot Be Directly Substituted: Quantitative Differentiation Evidence


Generic substitution of MAA with acrylic acid or methyl methacrylate is technically infeasible due to fundamental differences in molecular architecture that propagate into downstream material properties. The α-methyl group in MAA reduces the propagation rate coefficient (kp) relative to acrylic acid while simultaneously increasing the homopolymer Tg by 123°C—a combination that cannot be replicated by simply adjusting comonomer ratios [1]. Furthermore, the carboxylic acid moiety in MAA has a pKa elevated by 0.4–0.6 units versus acrylic acid, altering the pH-dependent ionization profile and hydrogen-bonding network in aqueous and biological environments [2][3]. The following quantitative evidence establishes where MAA's differentiation is both measurable and consequential.

Methacrylic Acid (CAS 79-41-4): Comparative Quantitative Evidence for Procurement Decisions


Polymerization Kinetics: Linear Conversion and Reduced Post-Polymerization vs. Acrylic Acid

Under bulk radiation-induced polymerization, methacrylic acid exhibits linear conversion curves whereas acrylic acid undergoes auto-acceleration. The dose-rate exponent for MAA is 0.65 compared to 0.80 for acrylic acid, and post-polymerization is much less pronounced with MAA [1]. These kinetic differences translate directly to improved process stability and reduced risk of thermal runaway during industrial-scale polymerization.

Polymer Chemistry Radical Polymerization Process Control

Homopolymer Glass Transition Temperature: 228°C (MAA) vs. 101°C (Acrylic Acid)

Poly(methacrylic acid) (PMAA) homopolymer exhibits a glass transition temperature (Tg) of 228°C, whereas poly(acrylic acid) (PAA) homopolymer has a Tg of 101°C—a difference of 127°C [1]. This large disparity is a direct consequence of the α-methyl group in MAA restricting chain backbone rotation. The elevated Tg of PMAA enables MAA-containing copolymers to maintain structural rigidity and dimensional stability at elevated service temperatures where acrylic acid-based alternatives would soften.

Polymer Physics Thermal Properties Materials Selection

Acid Dissociation Constant (pKa): 4.66 (MAA) vs. 4.26 (Acrylic Acid)

Methacrylic acid has a monomer pKa of 4.66 at 25°C, compared to acrylic acid's pKa of approximately 4.26 [1][2]. The 0.40 unit higher pKa of MAA means that at any given pH near the physiological range (pH 4–7), a smaller fraction of MAA carboxylic acid groups are ionized relative to acrylic acid. This shifts the pH-response window and alters the balance of hydrogen-bonding interactions in aqueous formulations.

Polyelectrolytes pH-Responsive Polymers Ionization Behavior

FDA Food-Contact Regulatory Status: MAA Copolymers Explicitly Permitted Under 21 CFR 177.1330

Ethylene-methacrylic acid copolymers (and their partial salts) are explicitly listed in 21 CFR 177.1330 as substances that may be safely used as articles or components of articles intended for use in contact with food [1]. The regulation specifies compositional limits: no more than 20 weight percent of polymer units derived from methacrylic acid for ethylene-MAA copolymers, and no more than 15 weight percent for ethylene-MAA-vinyl acetate copolymers [1]. While acrylic acid-based copolymers also have FDA clearances under other sections (e.g., 21 CFR 175.300), the specific ionomeric resin provisions under 177.1330 are unique to MAA-based materials and enable heat-sealable, tough packaging layers that meet extractives limits of ≤0.5 mg/in² [1].

Food Packaging Regulatory Compliance Ionomeric Resins

pH-Responsive LCST Behavior: Pronounced pH Dependence vs. Sulfonic Acid Copolymers

In oligo(ethylene glycol)-based molecular brushes, the incorporation of weak methacrylic acid (5–20 mol%) confers a pronounced pH dependence on the lower critical solution temperature (LCST) [1]. In contrast, the introduction of strong sulfonic acid units (2-acrylamido-2-methylpropanesulfonic acid) at similar loading levels completely suppresses the LCST transition in deionized water and shows negligible LCST dependence on pH [1]. The MAA-containing copolymers maintain LCST behavior while enabling pH-tunable thermal response, a critical feature for dual-stimuli responsive drug delivery systems where release kinetics must be modulated by both temperature and local pH.

Smart Polymers Drug Delivery Thermoresponsive Materials

Propagation Rate Coefficient (kp) in Aqueous Solution: 1.54 × 10⁶ L mol⁻¹ s⁻¹ at 15 wt% MAA

Critically evaluated propagation rate coefficients for methacrylic acid in aqueous solution have been established by IUPAC. At 15 mass % MAA, the Arrhenius pre-exponential factor is 1.54 × 10⁶ L mol⁻¹ s⁻¹ with an activation energy of 15.0 kJ mol⁻¹ [1]. While direct comparative kp data for acrylic acid under identical conditions requires optimized experimental parameters that are more challenging to obtain reliably, the robust characterization of MAA kinetics in water provides a quantitative foundation for aqueous polymerization process design and modeling [1].

Polymerization Kinetics Aqueous Polymerization Process Design

Methacrylic Acid (CAS 79-41-4): Evidence-Driven Application Scenarios for Scientific and Industrial Selection


High-Temperature Structural Copolymers Requiring Elevated Tg

Formulators developing copolymers for applications with sustained service temperatures above 80°C should select MAA over acrylic acid. The 228°C homopolymer Tg of PMAA versus 101°C for PAA provides a substantial margin for maintaining dimensional stability and mechanical integrity in automotive under-hood components, electronic device housings, and high-temperature adhesives. Copolymer Tg can be rationally tuned by adjusting MAA content, whereas achieving equivalent thermal performance with acrylic acid would require prohibitively high loadings of costly high-Tg comonomers.

FDA-Compliant Food-Contact Ionomeric Packaging Films and Heat-Seal Layers

Manufacturers of flexible food packaging requiring heat-sealable, tough ionomeric layers should procure ethylene-methacrylic acid copolymer resins meeting 21 CFR 177.1330 specifications [1]. MAA-derived ionomers (including zinc, sodium, and other partial salts) provide the requisite balance of seal strength, toughness, and clarity for snack packaging, foil-containing pouches, and aseptic packaging. The explicit regulatory pathway under 177.1330, with defined compositional limits (≤20 wt% MAA for ethylene copolymers), streamlines compliance documentation and reduces regulatory uncertainty.

pH- and Thermo-Responsive Drug Delivery Vehicles

Researchers developing dual-stimuli responsive nanocarriers for targeted drug delivery should incorporate MAA as the pH-sensitive comonomer. As demonstrated in oligo(ethylene glycol) molecular brush systems, MAA confers pronounced pH-dependent LCST behavior, whereas strong acid comonomers (e.g., sulfonic acids) eliminate or suppress this tunable thermal response [2]. MAA-containing copolymers can be engineered to transition between soluble and collapsed states at physiologically relevant pH values (e.g., tumor microenvironment pH ~6.5–6.8 versus bloodstream pH 7.4), enabling site-specific drug release triggered by both temperature and pH gradients.

Controlled Radical Polymerization in Aqueous Media

Polymer chemists conducting aqueous-phase controlled radical polymerizations (e.g., RAFT, ATRP) should consider MAA for applications where acrylic acid's auto-accelerated kinetics and challenging kp characterization introduce process variability. MAA's linear conversion profile and lower dose-rate exponent (0.65 vs. 0.80 for acrylic acid) [3], combined with well-established aqueous propagation rate coefficients [4], enable more reproducible synthesis of water-soluble block copolymers and polymer brushes. This predictability is critical for scaling up specialty polymer production from benchtop to pilot plant.

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